![molecular formula C13H20N4O2 B2605633 Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate CAS No. 492431-12-6](/img/structure/B2605633.png)
Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate is a chemical compound with the CAS Number: 492431-12-6 . It has a molecular weight of 264.33 . The IUPAC name for this compound is tert-butyl 4- (3-pyridazinyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The Inchi Code for Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate is 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-5-4-6-14-15-11/h4-6H,7-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
- Indiacen A and Indiacen B Precursor : tert-Butyl 4-pyridazin-3-ylpiperazine-1-carboxylate serves as a potential precursor for synthesizing biologically active natural products like Indiacen A and Indiacen B . These compounds may exhibit pharmacological properties, making them relevant for drug discovery.
Medicinal Chemistry and Drug Development
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-5-4-6-14-15-11/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCRBGIXAOVMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate |
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